molecular formula C16H24O2Si2 B14690441 [Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane) CAS No. 30432-51-0

[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)

Katalognummer: B14690441
CAS-Nummer: 30432-51-0
Molekulargewicht: 304.53 g/mol
InChI-Schlüssel: KMLNZYDKAWUHBE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Bis(trimethylsiloxy)naphthalene is an organosilicon compound characterized by the presence of two trimethylsiloxy groups attached to a naphthalene core

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,4-Bis(trimethylsiloxy)naphthalene can be synthesized through the reaction of naphthalene with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:

Naphthalene+2(CH3)3SiCl1,4-Bis(trimethylsiloxy)naphthalene+2HCl\text{Naphthalene} + 2 \text{(CH}_3\text{)}_3\text{SiCl} \rightarrow \text{1,4-Bis(trimethylsiloxy)naphthalene} + 2 \text{HCl} Naphthalene+2(CH3​)3​SiCl→1,4-Bis(trimethylsiloxy)naphthalene+2HCl

Industrial Production Methods

Industrial production methods for 1,4-Bis(trimethylsiloxy)naphthalene are not well-documented in the literature. the synthesis generally involves similar principles as laboratory-scale preparation, with adjustments for scaling up the reaction and ensuring purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

1,4-Bis(trimethylsiloxy)naphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsiloxy groups can be replaced by other functional groups under appropriate conditions.

    Oxidation and Reduction: The naphthalene core can undergo oxidation or reduction, although the trimethylsiloxy groups generally remain inert under mild conditions.

    Hydrolysis: The trimethylsiloxy groups can be hydrolyzed to form hydroxyl groups in the presence of water or aqueous acids.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize the naphthalene core.

    Hydrolysis: Acidic or basic aqueous solutions can hydrolyze the trimethylsiloxy groups.

Major Products

    Substitution: Products depend on the substituent introduced.

    Oxidation: Oxidized naphthalene derivatives.

    Hydrolysis: 1,4-Dihydroxynaphthalene.

Wissenschaftliche Forschungsanwendungen

1,4-Bis(trimethylsiloxy)naphthalene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,4-Bis(trimethylsiloxy)naphthalene primarily involves its ability to act as a protecting group for hydroxyl functionalities. The trimethylsiloxy groups protect the hydroxyl groups from unwanted reactions during synthetic procedures. Upon completion of the desired reactions, the protecting groups can be removed under mild conditions, revealing the hydroxyl groups.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,4-Bis(trimethylsilyl)naphthalene: Similar structure but with trimethylsilyl groups instead of trimethylsiloxy groups.

    1,4-Dihydroxynaphthalene: The hydrolyzed form of 1,4-Bis(trimethylsiloxy)naphthalene.

    1,4-Bis(trimethylsilylethynyl)naphthalene: Contains ethynyl groups instead of siloxy groups.

Uniqueness

1,4-Bis(trimethylsiloxy)naphthalene is unique due to its dual trimethylsiloxy groups, which provide steric protection and influence the compound’s reactivity and physical properties. This makes it particularly useful in applications requiring selective protection of hydroxyl groups and in the synthesis of silicon-containing materials.

Eigenschaften

CAS-Nummer

30432-51-0

Molekularformel

C16H24O2Si2

Molekulargewicht

304.53 g/mol

IUPAC-Name

trimethyl-(4-trimethylsilyloxynaphthalen-1-yl)oxysilane

InChI

InChI=1S/C16H24O2Si2/c1-19(2,3)17-15-11-12-16(18-20(4,5)6)14-10-8-7-9-13(14)15/h7-12H,1-6H3

InChI-Schlüssel

KMLNZYDKAWUHBE-UHFFFAOYSA-N

Kanonische SMILES

C[Si](C)(C)OC1=CC=C(C2=CC=CC=C21)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.